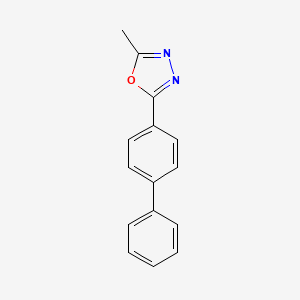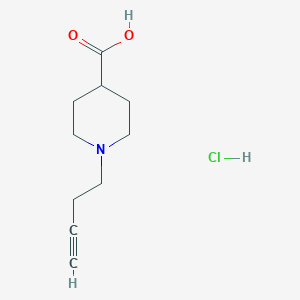
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of AMPK has been shown to have therapeutic potential in various diseases, including diabetes, cancer, and cardiovascular diseases. A-769662 has been widely used as a tool compound to study the biological functions of AMPK and to develop AMPK-targeted therapeutics.
作用機序
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ-subunit of the AMPK complex and inducing conformational changes that increase the sensitivity of AMPK to phosphorylation by upstream kinases, such as LKB1 and CaMKKβ. 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and to decrease hepatic glucose production and lipogenesis in the liver. 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has also been shown to inhibit mTORC1 signaling and to induce autophagy in cancer cells.
Biochemical and physiological effects:
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and tissue studied. In skeletal muscle, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In the liver, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide decreases hepatic glucose production and lipogenesis, leading to improved glucose and lipid metabolism. In cancer cells, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide inhibits mTORC1 signaling and induces autophagy, leading to decreased cell proliferation and increased cell death.
実験室実験の利点と制限
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has several advantages as a tool compound for studying AMPK biology. It is a potent and selective activator of AMPK, with minimal off-target effects. It is also cell-permeable and can be administered to cells and animals in vivo. However, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has some limitations as a tool compound. It has a relatively short half-life in vivo, which may limit its therapeutic potential. It also has some structural similarities to other pyrazole derivatives, which may limit its specificity in certain assays.
将来の方向性
There are several future directions for research on 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide and AMPK. One direction is to develop more potent and selective activators of AMPK that have longer half-lives and better pharmacokinetic properties. Another direction is to investigate the downstream signaling pathways of AMPK and to identify novel AMPK substrates and effectors. A third direction is to explore the therapeutic potential of AMPK activation in various diseases, including diabetes, cancer, and cardiovascular diseases. Overall, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been a valuable tool compound for studying AMPK biology and has the potential to lead to the development of novel therapeutics for various diseases.
合成法
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide can be synthesized using a multistep synthetic route. The synthesis typically involves the condensation of 3,5-dimethylpyrazole-4-carboxylic acid with ethyl isonipecotate to form the corresponding ethyl ester. The ester is then converted to the amide using ammonia or an amine. The amino group is then protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is activated with a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired amide bond. The Boc group is then removed to yield 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
科学的研究の応用
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been extensively used as a tool compound to study the biological functions of AMPK. It has been shown to activate AMPK in various cell types and tissues, including skeletal muscle, liver, and adipose tissue. 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has also been used to investigate the downstream signaling pathways of AMPK and to identify novel AMPK substrates. In addition, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been used to develop AMPK-targeted therapeutics for the treatment of metabolic diseases, such as diabetes and obesity, and cancer.
特性
IUPAC Name |
4-amino-N,1,5-trimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-5(8)6(7(12)9-2)10-11(4)3/h8H2,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGBVDVRYCODGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)


![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)




![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)


![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)
